Cas no 894021-08-0 (N-{2-2-(4-chlorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-methoxybenzamide)

N-{2-2-(4-chlorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-methoxybenzamide structure
894021-08-0 structure
Product name:N-{2-2-(4-chlorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-methoxybenzamide
CAS No:894021-08-0
MF:C20H17ClN4O2S
MW:412.892581701279
CID:5515351

N-{2-2-(4-chlorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-methoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methoxybenzamide
    • N-{2-2-(4-chlorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-methoxybenzamide
    • Inchi: 1S/C20H17ClN4O2S/c1-27-17-5-3-2-4-16(17)19(26)22-11-10-15-12-28-20-23-18(24-25(15)20)13-6-8-14(21)9-7-13/h2-9,12H,10-11H2,1H3,(H,22,26)
    • InChI Key: YKNCKEGKAYYUFK-UHFFFAOYSA-N
    • SMILES: C(NCCC1N2C(SC=1)=NC(C1=CC=C(Cl)C=C1)=N2)(=O)C1=CC=CC=C1OC

N-{2-2-(4-chlorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-methoxybenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2029-0475-20mg
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxybenzamide
894021-08-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F2029-0475-50mg
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxybenzamide
894021-08-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F2029-0475-25mg
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxybenzamide
894021-08-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F2029-0475-100mg
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxybenzamide
894021-08-0 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F2029-0475-10mg
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxybenzamide
894021-08-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2029-0475-30mg
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxybenzamide
894021-08-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F2029-0475-2μmol
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxybenzamide
894021-08-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2029-0475-1mg
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxybenzamide
894021-08-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2029-0475-75mg
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxybenzamide
894021-08-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F2029-0475-5mg
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methoxybenzamide
894021-08-0 90%+
5mg
$69.0 2023-05-17

Additional information on N-{2-2-(4-chlorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-methoxybenzamide

Professional Introduction to Compound with CAS No. 894021-08-0 and Product Name: N-{2-2-(4-chlorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-methoxybenzamide

Compound with the CAS number 894021-08-0 and the product name N-{2-2-(4-chlorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-methoxybenzamide represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The intricate structure of this molecule, featuring a combination of triazolo and thiazole rings, makes it a subject of intense study for its pharmacological properties.

The N-{2-2-(4-chlorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-methoxybenzamide molecule exhibits a unique chemical framework that includes a benzamide moiety linked to an ethyl chain terminated by a triazolo-thiazole hybrid. The presence of the 4-chlorophenyl group introduces a polar aromatic ring that can interact with biological targets in specific ways. This structural feature is crucial for its interaction with enzymes and receptors, influencing its efficacy and selectivity in biological systems.

Recent research in the field of heterocyclic chemistry has highlighted the importance of such multifunctional compounds in drug discovery. The triazolo-thiazole core is particularly noteworthy due to its ability to modulate various biological pathways. Studies have shown that derivatives of this nature can exhibit potent activity against a range of targets, including kinases and other enzymes involved in cellular signaling. The N-{2-2-(4-chlorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-methoxybenzamide compound has been investigated for its potential in inhibiting these targets, which could lead to novel therapeutic strategies.

In the context of current pharmaceutical research, the development of small molecules that can selectively interact with disease-causing proteins is paramount. The N-{2-2-(4-chlorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-methoxybenzamide compound demonstrates promise in this regard. Its structural design allows for precise binding interactions with biological targets, which is essential for developing drugs with high efficacy and low toxicity. The benzamide group is known to enhance binding affinity through hydrogen bonding interactions with amino acid residues in proteins.

The 4-chlorophenyl substituent plays a critical role in the compound's pharmacological profile by influencing its solubility and metabolic stability. This feature is particularly important for drug development as it ensures that the compound can be effectively absorbed and distributed within the body. Additionally, the presence of the triazolo-thiazole core contributes to the compound's ability to cross cell membranes, making it suitable for intracellular targets.

Advances in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy. Molecular docking studies on the N-{2-2-(4-chlorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-methoxybenzamide compound have revealed promising interactions with key enzymes involved in cancer pathways. These interactions suggest that the compound could be developed into a novel therapeutic agent for treating various forms of cancer.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of the triazolo-thiazole core requires careful selection of reagents and catalysts to achieve optimal results. Researchers have developed innovative synthetic routes that improve efficiency while minimizing byproduct formation. These advancements are crucial for scaling up production and making the compound commercially viable.

Preclinical studies have begun to explore the potential therapeutic applications of this compound. Initial results indicate that it exhibits significant activity against certain types of cancer cells while showing minimal toxicity towards healthy cells. This selectivity is a critical factor in drug development as it reduces side effects associated with treatment.

The future direction of research on this compound includes further investigation into its mechanism of action and optimization for clinical use. By understanding how it interacts with biological targets at a molecular level, researchers can refine its structure to enhance its efficacy and safety profile. Additionally, exploring new synthetic routes could lead to more cost-effective production methods.

The development of novel pharmaceuticals relies heavily on advancements in chemical synthesis and molecular biology techniques. The N-{2-2-(4-chlorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-methoxybenzamide compound exemplifies how interdisciplinary approaches can lead to breakthroughs in drug discovery. Its unique structure and promising biological activity make it a valuable asset in ongoing efforts to develop new treatments for human diseases.

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd